Cas no 25641-18-3 (Azocarmine G)

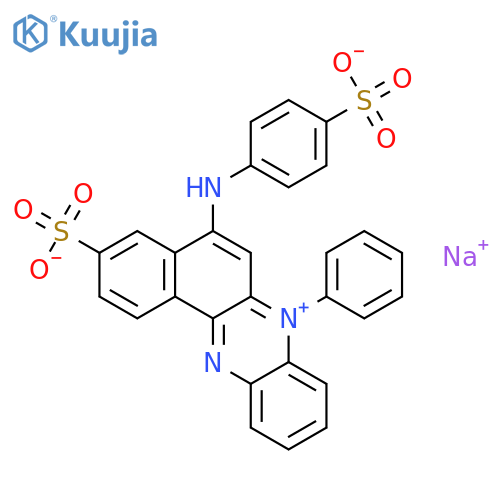

Azocarmine G structure

商品名:Azocarmine G

CAS番号:25641-18-3

MF:C28H18N3NaO6S2

メガワット:579.578794956207

MDL:MFCD00042002

CID:88609

PubChem ID:24890506

Azocarmine G 化学的及び物理的性質

名前と識別子

-

- hydrogen 7-phenylsulphonato-5-[(4-sulphonatophenyl)aminobenzo[a]phenazinium, sodium salt

- Azocarmine G

- AZOCARMINE G C.I. NO. 50085

- ACID RED 101

- Acid Red 101,Rosinduline

- AZOCARMINE 'G'

- Biological stain

- C.I.50085

- C.I.Acid Red 101

- N-Phenylrosinduline sulfonic acid disodiuM salt

- Rosazine

- ROSINDULINE

- ROSINDULINE GXF

- Acid Carmine G Extra

- Azocarmine GFM

- Azocarmine GX

- GIND 25

- C.I. 50085

- sodium 7-phenyl-5-(4-sulfonatoanilino)benzo[a]phenazin-7-ium-3-sulfonate

- Benzo[a]phenazinium,7-phenylsulfo-5-[(4-sulfophenyl)amino]-, inner salt, sodium salt (1:1)

- A0603

- MFCD00042002

- AZOCARMINEG

- AKOS024319284

- AKOS015902996

- J-016083

- Q2167420

- CHEBI:87206

- 1313437-29-4

- Azocarmine G, for microscopy (Hist.)

- 25641-18-3

- Sodium 7-phenyl-5-((4-sulfonatophenyl)amino)benzo[a]phenazin-7-ium-3-sulfonate

- Acid Red 101 and Rosinduline

- sodium 7-phenyl-5-(4-sulfonatoanilino)benzo(a)phenazin-7-ium-3-sulfonate

- azocarmin G

- Benzo[a]phenazinium, 7-phenylsulfo-5-[(4-sulfophenyl)amino]-, hydroxide, inner salt, monosodium salt; Benzo[a]phenazinium, 7-phenylsulfo-5-[(4-sulfophenyl)amino]-, inner salt, monosodium salt (9CI); C.I. Acid Red 101 (7CI); C.I. Acid Red 101, monosodium s

- LUERODMRBLNCFK-UHFFFAOYSA-M

-

- MDL: MFCD00042002

- インチ: InChI=1S/C28H19N3O6S2.Na/c32-38(33,34)21-16-14-19(15-17-21)29-25-18-27-28(23-11-5-4-10-22(23)25)30-24-12-6-7-13-26(24)31(27)39(35,36)37-20-8-2-1-3-9-20;/h1-18H,(H,32,33,34);/q;+1/p-1

- InChIKey: LUERODMRBLNCFK-UHFFFAOYSA-M

- ほほえんだ: C1=CC=C(C=C1)OS(=O)(=O)N2C3=CC=CC=C3N=C4C5=CC=CC=C5C(=NC6=CC=C(C=C6)S(=O)(=O)[O-])C=C42.[Na+]

計算された属性

- せいみつぶんしりょう: 579.05300

- どういたいしつりょう: 579.053471

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 40

- 回転可能化学結合数: 5

- 複雑さ: 1040

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 143

じっけんとくせい

- 色と性状: ダークレッドまたはマゼンタ色粉末

- ゆうかいてん: No data available

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- すいようせい: Soluble in water (1 mg/ml).

- PSA: 159.96000

- LogP: 6.60430

- ようかいせい: 未確定

- いろしすう: 50085

- じょうきあつ: No data available

Azocarmine G セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

- TSCA:Yes

Azocarmine G 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB113802-10 g |

Azocarmine G; . |

25641-18-3 | 10 g |

€157.80 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1520819-1g |

Sodium 4-((7-(phenoxysulfonyl)benzo[a]phenazin-5(7H)-ylidene)amino)benzenesulfonate |

25641-18-3 | 98% | 1g |

¥246 | 2023-04-14 | |

| Apollo Scientific | BIA1501-10g |

Azocarmine G |

25641-18-3 | 10g |

£40.00 | 2024-05-24 | ||

| abcr | AB113802-5 g |

Azocarmine G; . |

25641-18-3 | 5 g |

€106.00 | 2023-07-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-214564-1g |

Azocarmine G, |

25641-18-3 | 1g |

¥263.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-214564A-10g |

Azocarmine G, |

25641-18-3 | 10g |

¥925.00 | 2023-09-05 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A1091-25G |

Azocarmine G |

25641-18-3 | 25G |

¥3728.14 | 2022-02-23 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801117-1g |

Azocarmine G |

25641-18-3 | Biological stain | 1g |

¥176.00 | 2022-09-29 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | OA7434-5g |

Azocarmine G |

25641-18-3 | 5g |

¥560元 | 2023-09-15 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009513-1g |

Azocarmine G |

25641-18-3 | 1g |

¥169 | 2023-09-09 |

Azocarmine G 関連文献

-

1. Index pages

-

Lu-Yi Wang,Mohsen Jafarpour,Chung-Ping Lin,Esther Appel,Stanislav N. Gorb,Hamed Rajabi Soft Matter 2019 15 8272

-

5. CCCXCV.—The behaviour of glucose and certain other carbohydrates towards dyestuffs and towards potassium ferricyanide in an alkaline mediumEdmund Knecht,Eva Hibbert J. Chem. Soc. Trans. 1925 127 2854

25641-18-3 (Azocarmine G) 関連製品

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬